molecular formula C14H7Cl2F6NO2S B15169360 N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide CAS No. 646040-70-2

N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide

Cat. No.: B15169360
CAS No.: 646040-70-2
M. Wt: 438.2 g/mol
InChI Key: MGPKKGPZGMSPSF-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide is a complex organic compound known for its unique chemical properties It features a sulfonamide group attached to a benzene ring substituted with two chlorine atoms and a phenyl ring substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in chemical derivatization and synthesis of arylaminothiocarbonylpyridinium salts.

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

646040-70-2

Molecular Formula

C14H7Cl2F6NO2S

Molecular Weight

438.2 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2,6-dichlorobenzenesulfonamide

InChI

InChI=1S/C14H7Cl2F6NO2S/c15-10-2-1-3-11(16)12(10)26(24,25)23-9-5-7(13(17,18)19)4-8(6-9)14(20,21)22/h1-6,23H

InChI Key

MGPKKGPZGMSPSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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